molecular formula C21H24ClN3O4S B2500753 N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896290-26-9

N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2500753
CAS No.: 896290-26-9
M. Wt: 449.95
InChI Key: GLWYIZCMOTWYNV-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzenesulfonyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidinyl intermediate, followed by the introduction of the chlorophenyl and dimethylbenzenesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,5-dimethylpyrrole
  • N-(4-acetylphenyl)-2,5-dimethylpyrrole
  • 1-allyl-3,5-dimethylpyrazole

Uniqueness

N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity.
  • Sulfonamide Group : Derived from 2,5-dimethylbenzenesulfonic acid, known for diverse biological activities.
  • Chlorophenyl Group : Enhances the compound's interaction with biological targets.

The molecular formula is C17H24ClN3O2SC_{17}H_{24}ClN_3O_2S with a molecular weight of approximately 367.9 g/mol.

Research indicates that this compound may interact with specific biological targets such as enzymes and receptors. Its mechanism of action likely involves:

  • Enzyme Inhibition : The compound may inhibit certain enzyme activities, affecting metabolic pathways.
  • Signal Transduction Modulation : It may alter cellular signaling processes, impacting cell function and response.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : The sulfonamide structure suggests potential antibacterial properties.
  • Antiviral Potential : Preliminary studies indicate possible efficacy against viral infections.
  • Cytotoxic Effects : Investigations into its effects on various cancer cell lines are ongoing.

Case Studies and Experimental Data

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
  • Mechanistic Insights :
    • Molecular docking studies have shown that the compound can effectively bind to target enzymes, providing insights into its potential inhibitory mechanisms.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidine Ring :
    • Reaction conditions typically involve a suitable solvent and catalyst to optimize yield.
  • Introduction of the Sulfonamide Group :
    • This step often utilizes 2,5-dimethylbenzenesulfonyl chloride in a nucleophilic substitution reaction.
  • Final Coupling with Chlorophenyl Moiety :
    • The final product is obtained through coupling reactions under controlled conditions to ensure purity and yield.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYIZCMOTWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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